molecular formula C5H11NO B12728542 Pyrrolidine, 1-methyl-, 1-oxide CAS No. 7529-17-1

Pyrrolidine, 1-methyl-, 1-oxide

Cat. No.: B12728542
CAS No.: 7529-17-1
M. Wt: 101.15 g/mol
InChI Key: YIZTVEDOQDZLOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrrolidine, 1-methyl-, 1-oxide can be synthesized through the oxidation of N-methylpyrrolidine. One common method involves the use of hydrogen peroxide as the oxidizing agent in the presence of a catalyst such as sodium tungstate. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent over-oxidation .

Industrial Production Methods

Industrial production of this compound often involves the continuous oxidation of N-methylpyrrolidine using air or oxygen in the presence of a suitable catalyst. The process is carried out in a reactor where the temperature and pressure are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-methyl-, 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pyrrolidine, 1-methyl-, 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of pyrrolidine, 1-methyl-, 1-oxide involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular targets and pathways depend on the specific application. For example, in drug development, it may interact with enzyme active sites, altering their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A parent compound with a similar structure but without the N-oxide group.

    N-Methylpyrrolidine: Similar to pyrrolidine, 1-methyl-, 1-oxide but lacks the oxygen atom.

    Pyrrolidone: A related compound where the nitrogen atom is part of a lactam ring.

Uniqueness

This compound is unique due to the presence of the N-oxide group, which imparts different chemical reactivity compared to its analogs. This makes it valuable in specific synthetic applications and research contexts .

Properties

CAS No.

7529-17-1

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

1-methyl-1-oxidopyrrolidin-1-ium

InChI

InChI=1S/C5H11NO/c1-6(7)4-2-3-5-6/h2-5H2,1H3

InChI Key

YIZTVEDOQDZLOH-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCCC1)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.